molecular formula C17H21ClN6O3 B12163901 tert-butyl 4-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate

tert-butyl 4-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12163901
M. Wt: 392.8 g/mol
InChI Key: NMNKXWXWDMIREL-UHFFFAOYSA-N
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Description

tert-butyl 4-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate group, a central piperazine ring, and a substituted phenylcarbonyl moiety. The phenyl ring is modified with a 4-chloro substituent and a 2-(1H-tetrazol-1-yl) group. The tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry applications . This compound is synthesized via amidation or coupling reactions involving tert-butyl piperazine-1-carboxylate and substituted carboxylic acids, often employing coupling agents like T3P® (propylphosphonic anhydride) or palladium catalysts for cross-couplings .

Properties

Molecular Formula

C17H21ClN6O3

Molecular Weight

392.8 g/mol

IUPAC Name

tert-butyl 4-[4-chloro-2-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H21ClN6O3/c1-17(2,3)27-16(26)23-8-6-22(7-9-23)15(25)13-5-4-12(18)10-14(13)24-11-19-20-21-24/h4-5,10-11H,6-9H2,1-3H3

InChI Key

NMNKXWXWDMIREL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Coupling reaction: The tetrazole derivative is then coupled with a piperazine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Protection and deprotection steps: The piperazine ring is often protected with a tert-butyl group to prevent unwanted side reactions during the synthesis.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the tetrazole moiety.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the tetrazole moiety.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

Biology:

    Biological Activity: The compound may exhibit various biological activities, including antimicrobial and anticancer properties.

Medicine:

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and biological activity.

Industry:

    Chemical Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The target compound’s analogs differ in:

  • Substituents on the phenyl ring (e.g., halogens, trifluoromethyl, nitro).
  • Ester groups (e.g., tert-butyl vs. ethyl).
  • Additional functional groups (e.g., sulfonyl, heterocycles).
Table 1: Structural Comparison of Key Analogs
Compound Name Substituents on Phenyl Ring Ester Group Additional Features Key References
Target Compound 4-chloro, 2-(1H-tetrazol-1-yl) tert-butyl Piperazine-carbonyl linker
ethyl 4-{[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate 5-fluoro, 2-(1H-tetrazol-1-yl) ethyl Fluorine substitution
tert-butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)pyrimidine-4-carbonyl)piperazine-1-carboxylate 4-chloro, 2-(trifluoromethyl) tert-butyl Pyrimidine ring
tert-butyl 4-((4-(3-(pyridin-3-ylmethyl)ureido)phenyl)sulfonyl)piperazine-1-carboxylate - tert-butyl Sulfonyl linker, pyridinylmethyl urea
tert-butyl 4-[3-(1,3-thiazol-5-yl)pyrazin-2-yl]piperazine-1-carboxylate - tert-butyl Thiazole-pyrazine hybrid
tert-butyl 4-(3-chloro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate 3-chloro, 4-(methoxycarbonyl) tert-butyl Methoxycarbonyl group

Functional Group Impact on Properties

  • Tetrazole vs. Carboxylic Acid : The tetrazole group in the target compound enhances metabolic stability compared to carboxylic acid analogs, as tetrazoles resist enzymatic hydrolysis .
  • Chloro vs.
  • tert-butyl vs. Ethyl Esters : The tert-butyl group offers steric protection, prolonging half-life, whereas ethyl esters may confer higher aqueous solubility .

Biological Activity

tert-butyl 4-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate (CAS Number: 1324062-20-5) is a synthetic compound with potential biological applications. Its structure features a piperazine core, which is commonly associated with various pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

  • Molecular Formula : C₁₇H₂₁ClN₆O₃
  • Molecular Weight : 392.8 g/mol
  • Structure : The compound consists of a tert-butyl group attached to a piperazine ring, which is further substituted with a chloro-tetrazole phenyl carbonyl moiety.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The incorporation of a tetrazole moiety is known to enhance the bioactivity against bacterial strains due to its ability to interfere with microbial cell wall synthesis.
  • Anticancer Potential : Research has shown that piperazine derivatives can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The specific interactions of this compound with cancer-related pathways remain to be fully elucidated.
  • Neuropharmacological Effects : Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Anticorrosive Properties

A study focused on the anticorrosive behavior of related piperazine derivatives revealed significant findings applicable to this compound. The research demonstrated that similar compounds could achieve an inhibition efficiency of up to 91.5% in corrosive environments, suggesting potential for protective applications in materials science .

Synthesis and Characterization

The synthesis of this compound involves standard organic synthesis techniques, including nucleophilic substitution reactions. The characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity.

Biological Activity Data Table

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
AnticorrosiveInhibition efficiency up to 91.5%

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